Kaliumbenzoat

Übersicht

Beschreibung

Synthesis Analysis

Potassium benzoate is synthesized through various chemical reactions. One method involves the reaction of 2-methylsufonyl4, 6-dimethoxypyrimidine with 2,4- and 2,6-dihydroxy benzoic acid in the presence of potassium carbonate and potassium hydroxide to obtain herbicidal compounds, indicating the versatility of potassium benzoate derivatives in agrochemical applications (Waghmare et al., 2013). Another synthesis approach involves electrolytic oxidation of benzyl alcohol at a carbon anode in the presence of iodonium ion, generated by the electrooxidation of iodide ion, to prepare benzyl benzoate (Dixit et al., 1982).

Molecular Structure Analysis

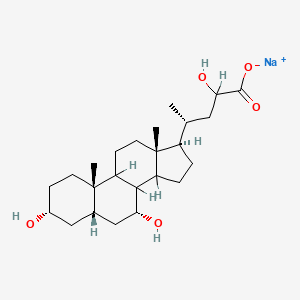

The molecular structure of potassium benzoate is characterized by its benzoate ion (C7H5O2-) and potassium ion (K+). This ionic structure plays a critical role in its chemical reactivity and solubility in water. The analysis of its structure through methods such as X-ray powder diffraction (XRD) provides insights into its crystalline form and interaction mechanisms (Yang et al., 2009).

Chemical Reactions and Properties

Potassium benzoate undergoes various chemical reactions that demonstrate its reactivity and application potential. For instance, the decarboxylative olefination of potassium benzoates with alkynes using a bimetallic catalysis strategy highlights its utility in organic synthesis, producing styrene derivatives (Khalaj et al., 2018).

Physical Properties Analysis

The physical properties of potassium benzoate, such as its crystalline structure, melting point, and solubility, are essential for its application in various industries. It crystallizes from water as colorless plates and does not contain water of crystallization, indicating its stable physical form. Its melting point, determined through differential scanning calorimetry (DSC), provides information on its thermal stability (Whelan & Elischer, 1984).

Chemical Properties Analysis

The chemical properties of potassium benzoate, such as its reactivity with other compounds and its behavior under various conditions, are influenced by its molecular structure. For instance, its reactivity in benzoate-coenzyme A ligase-catalyzed reactions highlights its role in biochemical processes, emphasizing the biological significance of its chemical properties (Geissler et al., 1988).

Wissenschaftliche Forschungsanwendungen

C7H5KO2 C_7H_5KO_2 C7H5KO2

) ist ein Kaliumsalz der Benzoesäure und wird üblicherweise als Lebensmittelkonservierungsmittel verwendet. Im Folgenden finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:Lebensmittelkonservierung

Kaliumbenzoat: wird häufig verwendet, um das Wachstum von Mikroorganismen in sauren Lebensmitteln wie Fruchtsäften, kohlensäurehaltigen Getränken und Essiggurken zu hemmen . Es ist wirksam gegen Hefe, Bakterien und Pilze, insbesondere unter sauren Bedingungen, wo es zu Benzoesäure umgewandelt wird, der aktiven Form .

Forschung zur Toxizität und Sicherheit

Wissenschaftliche Studien haben die biochemischen Auswirkungen von this compound auf Zellmodelle untersucht, um sein Toxizitätsprofil zu verstehen. So wurden beispielsweise seine Auswirkungen auf die Hefe Saccharomyces cerevisiae untersucht, um die zugrunde liegenden Mechanismen der durch Lebensmittelzusatzstoffe induzierten Toxizität besser zu verstehen .

Wirkmechanismus

Target of Action

Potassium benzoate, the potassium salt of benzoic acid, primarily targets mold, yeast, and some bacteria . It is widely used as a food preservative due to its antifungal and antibacterial properties .

Mode of Action

Potassium benzoate works best in low-pH products, below 4.5, where it exists as benzoic acid . The mechanism of food preservation begins with the absorption of benzoic acid into the cell . If the intracellular pH changes to 5 or lower, the anaerobic fermentation of glucose through phosphofructokinase is decreased by 95% .

Biochemical Pathways

The biochemical pathways affected by potassium benzoate are primarily those involved in the anaerobic fermentation of glucose. The compound’s action leads to a significant decrease in these pathways when the intracellular pH drops to 5 or lower

Pharmacokinetics

While specific pharmacokinetic data for potassium benzoate is limited, studies on benzoic acid and its salts suggest that they are rapidly absorbed and excreted from the body . Benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potassium benzoate and their impact on bioavailability.

Result of Action

The primary result of potassium benzoate’s action is the inhibition of mold, yeast, and some bacteria growth . This makes it an effective preservative in a variety of food and beverage products, particularly those with a low pH .

Action Environment

The efficacy and stability of potassium benzoate are influenced by the pH of the environment. It is most effective in low-pH products, below 4.5, where it exists as benzoic acid . Additionally, in warm conditions or with exposure to ultraviolet light, potassium benzoate can react with certain chemicals to form benzene , a compound known to have harmful effects. Therefore, the storage conditions of products containing potassium benzoate can impact its action and safety.

Zukünftige Richtungen

The safety of potassium benzoate is still under investigation. The Food and Drug Administration (FDA) has yet to make a specific ruling about potassium benzoate . More research is needed to determine whether it increases ADHD or cancer risk . The global Potassium Benzoate market is anticipated to grow at a CAGR of 4.56% during the forecast period until 2034 .

Eigenschaften

IUPAC Name |

potassium;benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.K/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEFZNCEHLXOMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

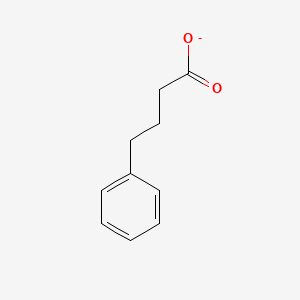

C1=CC=C(C=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027219 | |

| Record name | Potassium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White crystalline powder, White solid; [Reference #1] White powder; [Aldrich MSDS] | |

| Record name | Benzoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM BENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9505 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

582-25-2 | |

| Record name | Potassium benzoate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763YQN2K7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

for benzoic acidMelting range of benzoic acid isolated by acidification and not recrystallised 121,5 °C to 123,5 °C, after vacuum drying in a sulphuric acid desiccator | |

| Record name | POTASSIUM BENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does potassium benzoate exert its antimicrobial effect?

A1: Potassium benzoate disassociates in solution to release benzoic acid. This weak acid can penetrate microbial cells and disrupt their internal pH balance. [, , ] At a low pH, benzoic acid inhibits the enzyme phosphofructokinase, which plays a crucial role in glucose metabolism, ultimately hindering microbial growth. []

Q2: Against which microorganisms is potassium benzoate most effective?

A2: Research indicates that potassium benzoate exhibits a broad spectrum of activity, effectively inhibiting various bacteria, yeasts, and molds. [, , , ] Notably, it demonstrates promising results against foodborne pathogens like Listeria monocytogenes. [, , , ]

Q3: Can potassium benzoate be used synergistically with other preservatives?

A3: Yes, studies show that potassium benzoate, in combination with other organic acids or salts like sodium diacetate, lactic acid, or potassium sorbate, displays enhanced antimicrobial efficacy. [, , ] This "hurdle technology" approach helps to lower the required concentration of each preservative, potentially minimizing adverse effects on sensory qualities. [, ]

Q4: What are the typical applications of potassium benzoate as a preservative?

A4: Potassium benzoate finds widespread use as a preservative in various food products, including beverages, sauces, and pickled foods, owing to its ability to inhibit microbial growth and extend shelf life. [, , , ] It's particularly favored in low-sodium formulations, replacing sodium benzoate. []

Q5: Can potassium benzoate be used in combination with irradiation to control microbial growth in food?

A5: Research demonstrates the effectiveness of combining low-dose irradiation with potassium benzoate and other preservatives like sodium lactate and sodium diacetate to control Listeria monocytogenes in ready-to-eat meat products. [, ] This approach can significantly extend the lag phase before bacterial growth, enhancing food safety. [, ]

Q6: What is the molecular formula and weight of potassium benzoate?

A6: Potassium benzoate has a molecular formula of C7H5KO2 and a molecular weight of 160.21 g/mol. [, ]

Q7: What is the structural difference between sodium benzoate and potassium benzoate?

A7: Both compounds share the same benzoate anion (C7H5O2−). The key difference lies in the cation; sodium benzoate contains a sodium ion (Na+), while potassium benzoate has a potassium ion (K+).

Q8: Are there different crystal forms of potassium benzoate?

A8: While potassium benzoate primarily exists as an anhydrous salt, research indicates the potential for different polymorphs. [, ] Further investigation is necessary to fully characterize these forms and their respective properties.

Q9: How can the presence of potassium benzoate be determined in food products?

A9: Several analytical methods can quantify potassium benzoate in food, including high-performance liquid chromatography (HPLC) techniques. [, , ] These methods are typically validated for accuracy, precision, and specificity to ensure reliable results. []

Q10: How is potassium benzoate metabolized in the body?

A12: Following ingestion, potassium benzoate is absorbed and primarily metabolized in the liver. [] It conjugates with glycine to form hippuric acid, which is then excreted in urine. []

Q11: Does potassium benzoate pose any environmental concerns?

A13: While considered generally safe for consumption, the environmental impact and degradation of potassium benzoate require attention. [] Research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and recycling. []

Q12: Are there any emerging research areas regarding potassium benzoate?

A14: Beyond its antimicrobial role, researchers are exploring alternative applications of potassium benzoate, including its potential use in drug delivery systems. [, ] This area holds promise for improving the targeting and efficacy of therapeutic agents. [, ]

Q13: What are some unanswered questions about potassium benzoate that warrant further investigation?

A13: Future research should focus on:

- Fully characterizing the different polymorphs of potassium benzoate. [, ]

- Understanding the long-term effects of potassium benzoate consumption in humans. [, ]

- Assessing the environmental impact and developing sustainable practices for its production, use, and disposal. []

- Exploring its potential in novel applications like drug delivery systems. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(7R,20R)-2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide](/img/structure/B1260687.png)

![(3S,6S,7R,8aR)-6-(4-hydroxyphenyl)-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260697.png)

![1-[2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine oxide](/img/structure/B1260698.png)